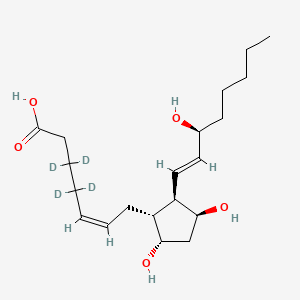

11beta-Prostaglandin F2alpha-d4

Descripción general

Descripción

11beta-Prostaglandin F2alpha-d4 is a synthetic derivative of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in various physiological processes, including inflammation, pain, and reproduction. The compound this compound is specifically labeled with deuterium, which makes it useful in various scientific studies.

Métodos De Preparación

The synthesis of 11beta-Prostaglandin F2alpha-d4 involves several steps, starting from the precursor arachidonic acid. The synthetic route typically includes the following steps:

Oxidation: Arachidonic acid is oxidized to form prostaglandin H2.

Reduction: Prostaglandin H2 is then reduced to prostaglandin F2alpha.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the prostaglandin F2alpha molecule to produce this compound.

Análisis De Reacciones Químicas

11beta-Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different prostaglandin derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can occur, especially at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Research

Prostaglandin Receptor Studies

11beta-Prostaglandin F2alpha-d4 serves as a valuable tool in pharmacological studies investigating prostaglandin receptors. Its deuterated form allows for precise tracking in metabolic studies and receptor binding assays. Researchers utilize this compound to elucidate the signaling pathways mediated by prostaglandins, particularly in inflammatory responses and reproductive physiology .

Drug Development

The compound is also used in the development of new drugs targeting prostaglandin receptors. By understanding how this compound interacts with these receptors, researchers can design more effective therapeutics for conditions such as asthma, cardiovascular diseases, and reproductive disorders .

Clinical Diagnostics

Biomarker for Mast Cell Activation Syndrome

In clinical settings, this compound is utilized as a biomarker for mast cell activation syndrome (MCAS). Elevated levels of its metabolites, such as 2,3-dinor-11beta-prostaglandin F2alpha, are indicative of mast cell activation and have been correlated with symptoms like flushing and anaphylaxis . This application is crucial for diagnosing patients who may not exhibit typical markers like tryptase.

Urinary Excretion Studies

The quantification of this compound metabolites in urine samples provides insights into systemic mast cell disease and other related conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to measure these metabolites accurately, aiding in the assessment of patient risk profiles and treatment efficacy .

Research on Eicosanoids

Role in Inflammatory Diseases

Research indicates that this compound plays a significant role in understanding the pathophysiology of inflammatory diseases. Its analogs are studied for their potential to modulate inflammatory responses through various pathways involving eicosanoids. This research contributes to developing anti-inflammatory therapies and understanding chronic conditions such as arthritis and cardiovascular diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Methodology/Technique |

|---|---|---|

| Pharmacological Research | Prostaglandin receptor studies | Binding assays, metabolic tracking |

| Drug Development | Therapeutic design targeting prostaglandin receptors | Pharmacological profiling |

| Clinical Diagnostics | Biomarker for mast cell activation syndrome | Urinary metabolite quantification |

| Eicosanoid Research | Understanding inflammatory disease mechanisms | Eicosanoid pathway analysis |

Case Studies

- Mast Cell Activation Syndrome : A study demonstrated that patients with MCAS showed significantly elevated levels of urinary 2,3-dinor-11beta-prostaglandin F2alpha compared to healthy controls. This finding supports its use as a diagnostic marker for MCAS .

- Inflammatory Response Modulation : Research involving animal models indicated that administration of this compound could attenuate inflammatory responses in models of asthma, highlighting its potential therapeutic applications .

- Prostaglandin Receptor Interaction : A pharmacological study assessed the binding affinity of this compound to various prostaglandin receptors, revealing its high affinity for FP receptors and suggesting its utility in drug development targeting these pathways .

Mecanismo De Acción

The mechanism of action of 11beta-Prostaglandin F2alpha-d4 involves binding to the prostaglandin F2alpha receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways regulate various physiological processes such as inflammation, smooth muscle contraction, and reproductive functions .

Comparación Con Compuestos Similares

11beta-Prostaglandin F2alpha-d4 is unique due to its deuterium labeling, which distinguishes it from other prostaglandin F2alpha derivatives. Similar compounds include:

Prostaglandin F2alpha: The naturally occurring form without deuterium labeling.

Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.

Latanoprost: Another synthetic analog used to treat glaucoma

These compounds share similar biological activities but differ in their specific applications and molecular modifications.

Actividad Biológica

11beta-Prostaglandin F2alpha-d4 (11β-PGF2α-d4) is a deuterated analog of the naturally occurring prostaglandin F2alpha (PGF2α). Prostaglandins are lipid compounds that play crucial roles in various physiological processes, including inflammation, reproduction, and vascular function. This article explores the biological activity of 11β-PGF2α-d4, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

11β-PGF2α-d4 primarily exerts its effects through the activation of specific prostaglandin receptors, particularly the FP receptor. Upon binding to the FP receptor, it initiates a cascade of intracellular signaling pathways that influence cellular functions such as proliferation, apoptosis, and differentiation.

Key Pathways

- ERK and CREB Phosphorylation : In breast cancer cell lines expressing FP receptors, treatment with 11β-PGF2α-d4 has been shown to phosphorylate extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), leading to increased expression of Slug, a transcription factor associated with epithelial-mesenchymal transition (EMT) and cancer progression .

- Smooth Muscle Contraction : 11β-PGF2α-d4 induces contraction in various smooth muscle tissues, including myometrial and vascular smooth muscle. This effect is mediated through calcium mobilization and activation of myosin light chain kinase (MLCK) pathways .

Biological Activities

The biological activities of 11β-PGF2α-d4 encompass several physiological and pathological processes:

- Reproductive Physiology : It plays a significant role in luteolysis, facilitating the regression of the corpus luteum in females. This is critical for regulating menstrual cycles and reproductive health .

- Inflammation : As a pro-inflammatory mediator, it contributes to the inflammatory response by promoting vasodilation and increasing vascular permeability. It can also modulate immune cell activity .

- Cancer Biology : The compound has been implicated in cancer progression, particularly in breast cancer. Its interaction with FP receptors can enhance cell survival and resistance to chemotherapy .

Research Findings

Recent studies have highlighted various aspects of 11β-PGF2α-d4's biological activity:

- Breast Cancer Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that 11β-PGF2α-d4 promotes cell survival through FP receptor activation. The correlation between FP receptor expression and poor clinical outcomes underscores its potential as a therapeutic target .

- Mast Cell Activation : Elevated levels of urinary 2,3-Dinor-11beta-prostaglandin F2alpha (a metabolite of 11β-PGF2α-d4) have been linked to systemic mastocytosis. This suggests that monitoring its levels could aid in diagnosing mast cell disorders .

- Vascular Effects : The compound has been shown to induce vasoconstriction in certain vascular beds, which may have implications for conditions such as hypertension or cardiovascular diseases .

Data Table: Biological Effects of this compound

Case Study 1: Breast Cancer

A study involving breast cancer patients examined the expression levels of FP receptors and their correlation with clinical outcomes. Patients with higher FP receptor expression showed increased tumor aggressiveness and decreased chemosensitivity when treated with standard therapies.

Case Study 2: Systemic Mastocytosis

In patients diagnosed with systemic mastocytosis, elevated levels of urinary 2,3-Dinor-11beta-prostaglandin F2alpha were observed. This finding was utilized as a biomarker for disease diagnosis alongside other mast cell mediators .

Propiedades

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-SGSFECARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.